

Tyrosinase-IN-23: An In-Depth Technical Guide on Target Specificity and Selectivity

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Compound of Interest

Compound Name: Tyrosinase-IN-23

Cat. No.: B12364499

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Introduction

Tyrosinase-IN-23, also identified as compound 11m, is a synthetic small molecule inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its investigation is primarily centered on its potential as a depigmenting agent for cosmetic and therapeutic applications in hyperpigmentation disorders. This technical guide provides a comprehensive overview of the target specificity, selectivity, and mechanism of action of **Tyrosinase-IN-23**, based on available scientific literature.

Target Specificity and Quantitative Data

Tyrosinase-IN-23 is an analog of 3,5-dihydroxybenzoyl-hydrazineylidene conjugated to a 4-methoxyphenyl triazole moiety.^{[1][2][3]} It is the most potent compound in a series of synthesized derivatives (11a-n) designed to inhibit tyrosinase activity.^{[1][2][3]}

Compound ID	R Substituent	IC50 (μM) ± SD	% Inhibition at 100 μM
Tyrosinase-IN-23 (11m)	4-OCH ₃	55.39 ± 4.93	Not Reported
11a	H	90.53	53.87
11b	2-F	>100	25.43
11c	3-F	>100	31.42
11d	4-F	>100	35.87
11e	2-Cl	>100	21.32
11f	3-Cl	>100	28.65
11g	4-Cl	>100	32.14
11h	4-Br	>100	29.54
11i	2-OCH ₃	85.43	58.97
11j	3-OCH ₃	79.87	65.43
11k	2,4-di-OCH ₃	75.43	69.87
11l	3,4-di-OCH ₃	69.87	75.43
11n	3,4,5-tri-OCH ₃	65.43	79.87

Data sourced from Scientific Reports (2024).[2]

Kinetic studies of **Tyrosinase-IN-23** have revealed a competitive mode of inhibition against tyrosinase.[2][3] This indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate (e.g., L-tyrosine).

Currently, there is no publicly available data on the selectivity of **Tyrosinase-IN-23** against other enzymes or cellular targets. Further research is required to establish a comprehensive selectivity profile.

Experimental Protocols

Synthesis of Tyrosinase-IN-23 (Compound 11m)

The synthesis of **Tyrosinase-IN-23** and its analogs is achieved through a multi-step process involving a click reaction.^[2]

Step 1: Synthesis of methyl 3,5-dihydroxybenzoate (Compound 2)

- 3,5-dihydroxybenzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.
- The reaction mixture is refluxed for 8 hours.
- Methanol is evaporated to yield methyl 3,5-dihydroxybenzoate.

Step 2: Synthesis of intermediate compounds

- A series of intermediate compounds are synthesized leading to the formation of the azide and alkyne precursors for the click reaction.

Step 3: Click Reaction to synthesize compounds 11a-n

- The appropriate azide and alkyne precursors are reacted in the presence of a copper(I) catalyst (e.g., $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ and sodium ascorbate) and a base (e.g., triethylamine).
- The reaction proceeds to form the final 1,2,3-triazole-linked products (11a-n).

The structure of the synthesized compounds is confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H -NMR), carbon-13 nuclear magnetic resonance (^{13}C -NMR), and elemental analysis (CHO).^[2]

Tyrosinase Inhibition Assay

The inhibitory activity of **Tyrosinase-IN-23** against mushroom tyrosinase is determined using a colorimetric assay.^[2]

Materials:

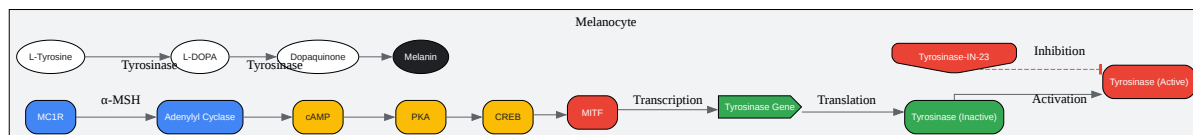
- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
- Phosphate buffer (pH 6.8)
- Test compounds (dissolved in DMSO)
- Microplate reader

Procedure:

- Prepare solutions of the test compounds at various concentrations.
- In a 96-well plate, add the test compound solution, phosphate buffer, and mushroom tyrosinase solution.
- Incubate the mixture for a defined period.
- Initiate the enzymatic reaction by adding the L-DOPA substrate.
- Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.
- Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the reaction without the inhibitor and A_{sample} is the absorbance in the presence of the inhibitor.
- Determine the IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

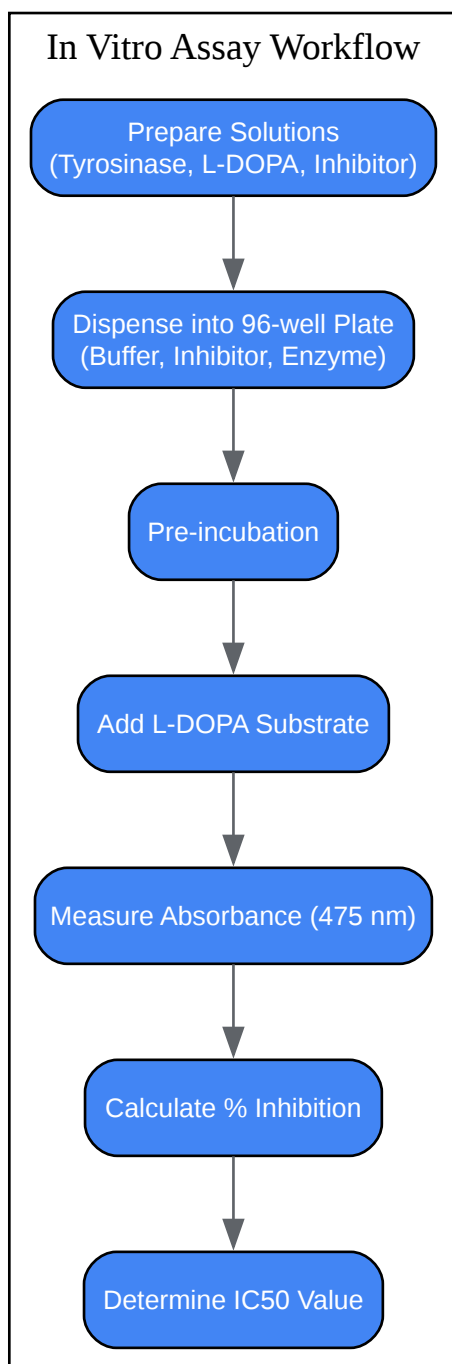
Signaling Pathway of Melanin Biosynthesis



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Caption: Signaling pathway of melanin biosynthesis and the inhibitory action of **Tyrosinase-IN-23**.

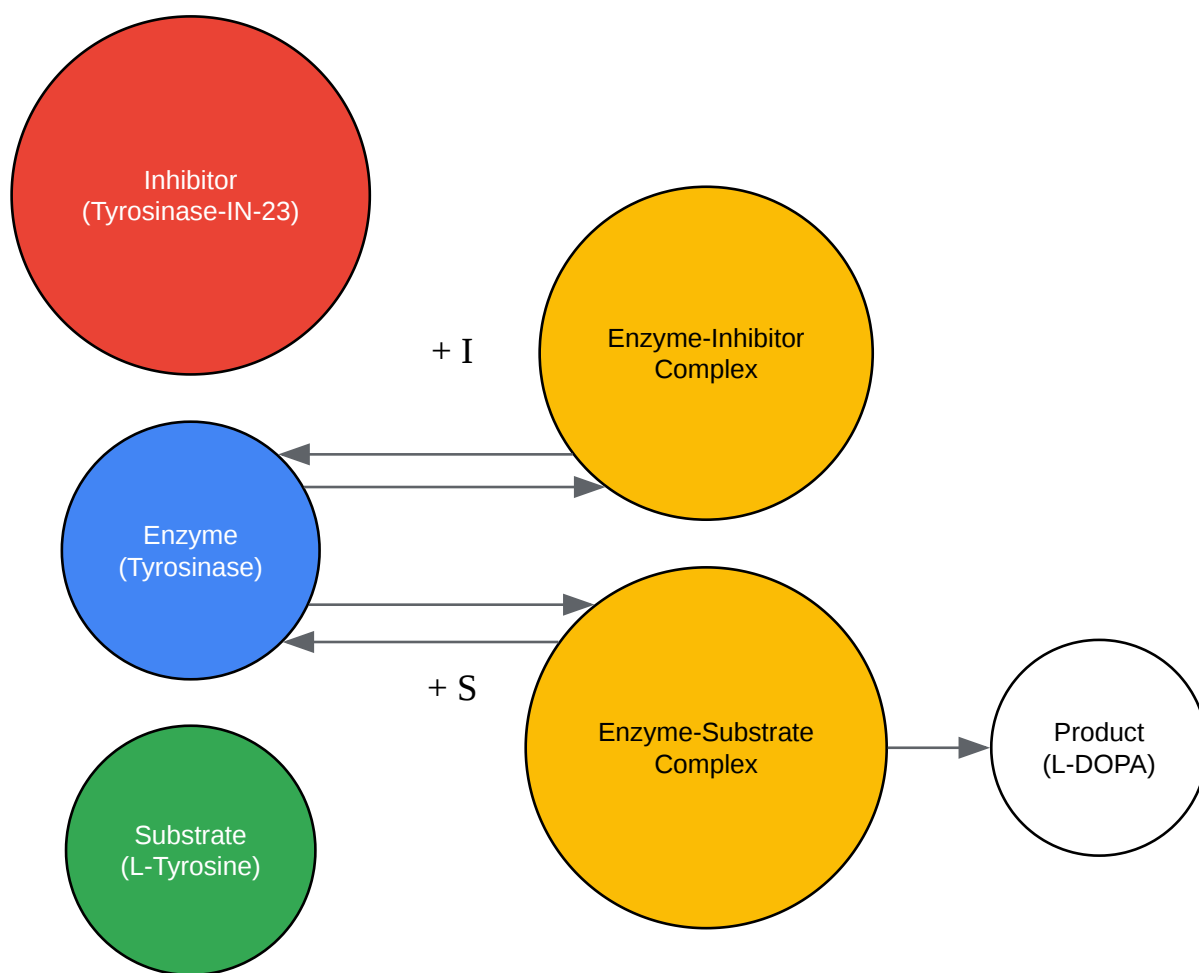
Experimental Workflow for Tyrosinase Inhibition Assay



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Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Logical Relationship of Competitive Inhibition



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Caption: Logical relationship illustrating the competitive inhibition of tyrosinase by **Tyrosinase-IN-23**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
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